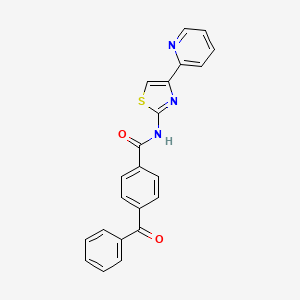
4-苯甲酰基-N-(4-(吡啶-2-基)噻唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of thiazole derivatives, including BPB, has been a subject of interest in medicinal chemistry . Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Molecular Structure Analysis
The molecular structure of BPB is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles, including BPB, are known to undergo various chemical reactions. The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用
Antioxidant Activity
Thiazole derivatives, including the compound , have been studied for their potential as antioxidants. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The unique structure of thiazole compounds allows them to neutralize free radicals and act as effective antioxidants .
Analgesic and Anti-inflammatory Activity
The analgesic properties of thiazole derivatives make them candidates for pain relief medication. Additionally, their anti-inflammatory effects are beneficial in treating conditions like arthritis and other inflammatory diseases. The compound’s ability to modulate biochemical pathways related to inflammation and pain perception is of significant interest in pharmacological research .
Antimicrobial and Antifungal Activity
“4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide” has been explored for its antimicrobial properties. Thiazole derivatives can inhibit the growth of various bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents. This is particularly important in the era of increasing antibiotic resistance .
Antitumor and Cytotoxic Activity
Research has shown that thiazole derivatives can exhibit potent antitumor and cytotoxic activities. They have been tested against various human tumor cell lines, and some compounds have demonstrated significant effects on cancer cells, such as prostate cancer. The ability to induce apoptosis in cancer cells makes these compounds promising for cancer therapy .
Antiviral Activity
Thiazole derivatives have been evaluated for their antiviral properties. Compounds with a thiazole core have shown activity against viruses like the Newcastle disease virus, comparable to known antiviral drugs. This suggests potential applications in developing new antiviral therapies .
Neuroprotective Activity
The neuroprotective potential of thiazole derivatives is another area of interest. These compounds may play a role in the synthesis of neurotransmitters and help in the normal functioning of the nervous system. Their ability to protect neuronal cells from damage is crucial for treating neurodegenerative diseases .
未来方向
作用机制
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
属性
IUPAC Name |
4-benzoyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2S/c26-20(15-6-2-1-3-7-15)16-9-11-17(12-10-16)21(27)25-22-24-19(14-28-22)18-8-4-5-13-23-18/h1-14H,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXCPZDASDRYNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

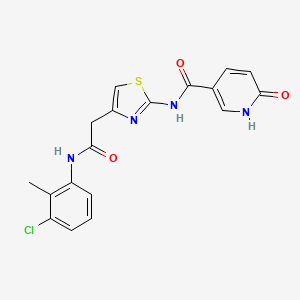

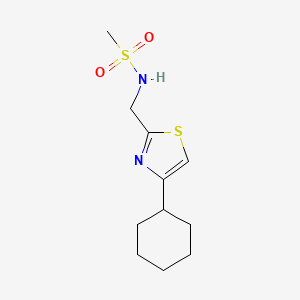
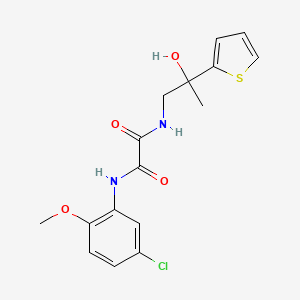

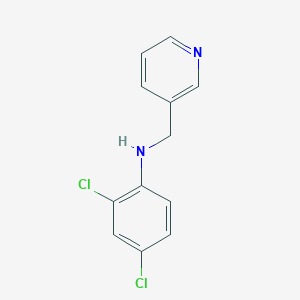
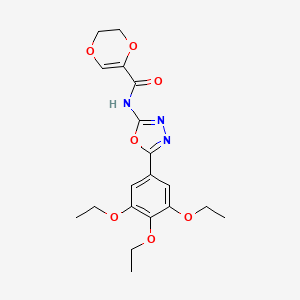
![2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2573279.png)

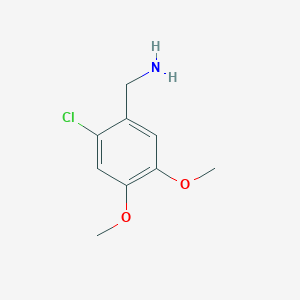

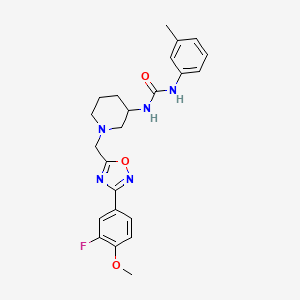
![N-(benzo[b]thiophen-5-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2573288.png)
![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile](/img/structure/B2573291.png)